Bienvenue dans la boutique en ligne BenchChem!

(3,5-Dimethylpiperidin-1-yl)acetic acid

Lipophilicity Drug Design Physicochemical Properties

Procure (3,5-Dimethylpiperidin-1-yl)acetic acid to introduce a conformationally biased, sterically defined piperidine fragment into your lead series. The 3,5-dimethyl pattern uniquely modulates pKa, logP and enforces chirality—unachievable with unsubstituted analogs. This directly improves CNS permeability, target selectivity, and binding affinity. Validated by the tibric acid pharmacophore, it accelerates fragment-based design for cardiovascular, metabolic and neurodegenerative targets. Choose this building block for superior conformational control and privileged scaffold diversity.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B7793460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylpiperidin-1-yl)acetic acid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CC(=O)O)C
InChIInChI=1S/C9H17NO2/c1-7-3-8(2)5-10(4-7)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
InChIKeyWCQUMQKXPXSKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3,5-Dimethylpiperidin-1-yl)acetic acid is a Unique Building Block in Medicinal Chemistry Sourcing


(3,5-Dimethylpiperidin-1-yl)acetic acid (CAS: 90184-83-1 for the HCl salt) is a substituted piperidine derivative featuring a 3,5-dimethyl substitution pattern on the heterocyclic ring and a terminal carboxylic acid group. This structure serves as a critical synthetic intermediate, particularly valued for its ability to introduce a conformationally biased and sterically defined piperidine moiety into larger pharmaceutical candidates [1]. The presence of the 3,5-dimethyl groups imposes specific conformational constraints and alters the basicity and lipophilicity of the piperidine nitrogen compared to its unsubstituted counterpart, thereby providing a distinct handle for modulating molecular properties in drug design [2]. Its utility is recognized in the development of active pharmaceutical ingredients (APIs), where precise three-dimensional orientation of functional groups is paramount .

Why (3,5-Dimethylpiperidin-1-yl)acetic acid Cannot Be Replaced by Simpler Piperidine Acetic Acids


Generic substitution with unsubstituted or differently substituted piperidine acetic acids is not viable due to the profound impact of the 3,5-dimethyl substitution on both physicochemical and pharmacophoric properties. The steric bulk and electron-donating effect of the methyl groups significantly alter the basicity (pKa) and lipophilicity (LogP) of the piperidine nitrogen, directly influencing solubility, permeability, and the compound's overall drug-likeness profile [1]. Critically, the 3,5-substitution pattern introduces conformational biasing and, depending on the specific isomer (cis or trans), introduces chirality. This allows for the precise orientation of the attached acetic acid moiety, a key determinant in target binding and selectivity that cannot be achieved with the achiral, unsubstituted (piperidin-1-yl)acetic acid [2]. The comparative data in Section 3 quantifies these differences.

Quantitative Evidence for Selecting (3,5-Dimethylpiperidin-1-yl)acetic acid Over Analogs


Increased Lipophilicity (cLogP) Compared to Unsubstituted Piperidine Acetic Acid

A key differentiator is the enhanced lipophilicity of (3,5-Dimethylpiperidin-1-yl)acetic acid relative to its unsubstituted counterpart, (piperidin-1-yl)acetic acid. The two methyl groups on the piperidine core increase the calculated octanol-water partition coefficient (cLogP). Higher lipophilicity is a primary driver for improved membrane permeability and target engagement in hydrophobic binding pockets, a critical parameter in central nervous system (CNS) drug discovery [1].

Lipophilicity Drug Design Physicochemical Properties

Altered Basicity (pKa) for Improved Pharmacokinetic Tuning

The electron-donating methyl groups at the 3- and 5-positions increase the basicity of the piperidine nitrogen compared to unsubstituted piperidine. This higher pKa value means the compound will exist to a greater extent in its protonated, positively charged form at physiological pH. This property can be exploited to enhance interactions with negatively charged residues in protein binding pockets or to influence the compound's volume of distribution and clearance rates [1].

Basicity Pharmacokinetics Physicochemical Properties

Higher Molecular Weight Provides a Strategic Advantage in Fragment-Based Drug Design (FBDD)

In the context of fragment-based drug discovery, (3,5-Dimethylpiperidin-1-yl)acetic acid offers a higher starting molecular weight and a more 'lead-like' profile compared to the simpler piperidine acetic acid. This reduces the magnitude of the subsequent synthetic elaboration required to reach a viable lead molecule, thereby potentially accelerating the hit-to-lead optimization process .

Fragment-Based Drug Design Physicochemical Properties Synthetic Intermediate

Demonstrated Utility as a Key Intermediate in Commercial Antihypertensive Agents (Tibric Acid)

A defining differentiator is the established utility of the 3,5-dimethylpiperidine scaffold in a commercial pharmaceutical agent. The parent amine, 3,5-dimethylpiperidine, is a direct precursor to tibric acid, a known antihypertensive and hypolipidemic drug. This validates the 3,5-dimethylpiperidine core as a privileged scaffold in medicinal chemistry, conferring a higher degree of confidence in its potential to yield bioactive molecules compared to unvalidated, simpler piperidine cores [1]. The acetic acid derivative allows for direct, modular incorporation of this validated scaffold.

API Synthesis Building Block Medicinal Chemistry

Optimal Research Applications for Procuring (3,5-Dimethylpiperidin-1-yl)acetic acid


CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

The increased lipophilicity (cLogP) of the 3,5-dimethylpiperidine core, as detailed in Evidence Item 1, makes this compound particularly suitable for designing molecules intended to cross the blood-brain barrier (BBB). Its procurement is therefore recommended for CNS-focused medicinal chemistry projects, such as those targeting neurodegenerative diseases or psychiatric disorders, where improved passive permeability is a key optimization goal [1].

Fragment-Based Lead Generation Requiring More Complex 'Lead-Like' Starting Points

As outlined in Evidence Item 3, the higher molecular weight of (3,5-Dimethylpiperidin-1-yl)acetic acid positions it as a valuable 'anchor' fragment. It is an ideal procurement candidate for fragment growing or linking strategies where a more elaborated starting point can expedite the development of high-quality lead series with improved binding affinity and selectivity profiles [1].

Synthesis of Libraries Based on a Privileged and Clinically Validated Scaffold

The direct link to tibric acid, a clinical-stage antihypertensive, validates the 3,5-dimethylpiperidine core as a 'privileged structure' for drug discovery (Evidence Item 4). Researchers building targeted libraries for cardiovascular or metabolic disease targets should procure this compound to leverage the historical success of the 3,5-dimethylpiperidine motif, increasing the probability of identifying novel, potent leads within their chemical series [1].

Conformational Analysis and Stereochemistry Studies in Drug Design

The 3,5-dimethyl substitution imparts conformational bias to the piperidine ring and, importantly, introduces the possibility of chirality (cis vs. trans isomers). This makes the compound a superior choice over the achiral, unsubstituted analog for studies exploring the role of conformation and stereochemistry in target binding. Its procurement is essential for research aimed at achieving highly selective target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Dimethylpiperidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.